
Ten01: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ten01

Cat. No.: B15498392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Ten01, a potent and selective Janus kinase 1 (JAK1) inhibitor. The

information presented is intended to support further research and development efforts in the

field of kinase inhibitors.

Introduction
Ten01 is a novel small molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-

STAT signaling pathway.[1] This pathway is crucial for mediating the signaling of numerous

cytokines and growth factors involved in inflammation and immune responses. Dysregulation of

the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making

JAK1 an attractive therapeutic target. Ten01 was discovered through a novel computational

approach involving a graph-based variational autoencoder for scaffold hopping, starting from

the known JAK1 inhibitor upadacitinib.[1]

Chemical Structure and Properties
The chemical structure of Ten01 is depicted below. It is a complex heterocyclic molecule with a

molecular formula of C₁₈H₂₀F₆N₄O and a molecular weight of 422.37 g/mol .

Chemical Structure of Ten01
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Physicochemical Properties
Detailed experimental data on the physicochemical properties of Ten01, such as solubility, pKa,

and logP, are not extensively available in the public domain. Computational predictions can

provide initial estimates for these properties and are valuable for guiding experimental design.

Property Predicted Value

Molecular Formula C₁₈H₂₀F₆N₄O

Molecular Weight 422.37 g/mol

logP Not available

Topological Polar Surface Area (TPSA) Not available

Hydrogen Bond Donors Not available

Hydrogen Bond Acceptors Not available

Rotatable Bonds Not available

Note: The lack of comprehensive experimental data highlights an area for future research.
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Biological Activity
Ten01 is a potent inhibitor of JAK1 kinase. The primary quantitative measure of its activity is

the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the

inhibitor required to reduce the activity of the enzyme by 50%.

In Vitro Kinase Inhibition
The inhibitory activity of Ten01 and its diastereomer, Ten02, against JAK1 was determined

using an ADP-Glo™ kinase assay.[1]

Compound JAK1 IC₅₀ (nM)

Ten01 5.0

Ten02 (diastereomer) 16.8

These results demonstrate that Ten01 is a highly potent inhibitor of JAK1 in a biochemical

assay. The stereochemistry of the molecule significantly influences its inhibitory activity, with

Ten01 being more than three times as potent as its diastereomer.

Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research

findings. The following sections provide an overview of the methodologies used in the

discovery and initial characterization of Ten01.

Synthesis of Ten01
The synthesis of Ten01 was reported in the supplementary information of the primary research

article by Yu et al. (2021). While the specific document was not retrievable in the search, a

general synthetic scheme can be inferred from the structure of the final compound and

common medicinal chemistry practices. The synthesis likely involves a multi-step sequence to

construct the complex heterocyclic core, followed by the introduction of the side chains.

Researchers interested in synthesizing Ten01 should refer to the original publication for the

detailed procedure.
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JAK1 Kinase Inhibition Assay (ADP-Glo™)
The inhibitory activity of Ten01 against JAK1 was measured using a commercially available

ADP-Glo™ Kinase Assay (Promega).[1] This luminescent assay quantifies the amount of ADP

produced during the kinase reaction. The following is a general protocol for this type of assay;

the specific conditions for Ten01 (e.g., enzyme and substrate concentrations) would be

optimized for the particular experimental setup.

Experimental Workflow for JAK1 Inhibition Assay
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A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.
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Materials:

JAK1 enzyme (recombinant)

Kinase substrate (e.g., a suitable peptide)

Adenosine triphosphate (ATP)

Ten01 (or other test compounds)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Assay plates (e.g., 384-well white plates)

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of Ten01 in an appropriate solvent (e.g.,

DMSO) and then dilute further in the assay buffer.

Kinase Reaction:

Add the diluted Ten01 solutions to the wells of the assay plate.

Add the JAK1 enzyme to the wells.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60

minutes).

ADP Detection:

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.
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Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a

luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room

temperature.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. The IC₅₀ value is determined by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable

dose-response curve.

Mechanism of Action and Signaling Pathway
Ten01 functions by inhibiting the catalytic activity of JAK1. JAK1 is a critical component of the

signaling pathways for a variety of cytokines. Upon cytokine binding to its receptor, JAKs

associated with the receptor are brought into close proximity, allowing them to trans-

phosphorylate and activate each other. The activated JAKs then phosphorylate the cytokine

receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)

proteins. STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus

to regulate gene expression. By inhibiting JAK1, Ten01 blocks this signaling cascade, thereby

preventing the downstream effects of these cytokines.

JAK-STAT Signaling Pathway and Inhibition by Ten01
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Ten01 inhibits the JAK-STAT signaling pathway by blocking the activity of JAK1.
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Future Directions
Ten01 represents a promising lead compound for the development of novel therapies for

inflammatory and autoimmune diseases. Further research is warranted in several areas:

Detailed Physicochemical Characterization: Experimental determination of solubility, stability,

and other physicochemical properties is crucial for formulation development.

In Vitro ADME and Toxicity Profiling: Assessment of metabolic stability, potential for drug-

drug interactions, and cytotoxicity will provide a more complete picture of the compound's

drug-like properties.

In Vivo Pharmacokinetics and Efficacy: Studies in animal models of disease are necessary to

evaluate the pharmacokinetic profile and therapeutic efficacy of Ten01.

Selectivity Profiling: A comprehensive kinase panel screen would be valuable to confirm the

selectivity of Ten01 for JAK1 over other kinases, which is important for minimizing off-target

effects.

Conclusion
Ten01 is a potent and selective JAK1 inhibitor discovered through an innovative computational

chemistry approach. Its high in vitro potency makes it a valuable tool for studying the role of

JAK1 in various biological processes and a promising starting point for the development of new

therapeutic agents. This technical guide provides a summary of the currently available

information on Ten01 and highlights key areas for future investigation to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ten01: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15498392#ten01-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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